Cas no 1871713-27-7 (Heptane, 5-(chloromethyl)-2,4-dimethyl-)

Heptane, 5-(chloromethyl)-2,4-dimethyl- 化学的及び物理的性質
名前と識別子
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- Heptane, 5-(chloromethyl)-2,4-dimethyl-
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- インチ: 1S/C10H21Cl/c1-5-10(7-11)9(4)6-8(2)3/h8-10H,5-7H2,1-4H3
- InChIKey: UJCWDYVSHNVKPP-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(C)C(CCl)CC
Heptane, 5-(chloromethyl)-2,4-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676628-0.5g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 0.5g |
$1165.0 | 2023-03-11 | ||
Enamine | EN300-676628-1.0g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-676628-5.0g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 5.0g |
$3520.0 | 2023-03-11 | ||
Enamine | EN300-676628-0.1g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 0.1g |
$1068.0 | 2023-03-11 | ||
Enamine | EN300-676628-2.5g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 2.5g |
$2379.0 | 2023-03-11 | ||
Enamine | EN300-676628-0.05g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 0.05g |
$1020.0 | 2023-03-11 | ||
Enamine | EN300-676628-0.25g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 0.25g |
$1117.0 | 2023-03-11 | ||
Enamine | EN300-676628-10.0g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 10.0g |
$5221.0 | 2023-03-11 |
Heptane, 5-(chloromethyl)-2,4-dimethyl- 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Heptane, 5-(chloromethyl)-2,4-dimethyl-に関する追加情報
Heptane, 5-(chloromethyl)-2,4-dimethyl- (CAS No. 1871713-27-7): A Comprehensive Overview in Modern Chemical Research
Heptane, 5-(chloromethyl)-2,4-dimethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 1871713-27-7, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, presents a fascinating array of potential applications and interactions that are being actively explored in contemporary scientific studies.
The molecular formula of Heptane, 5-(chloromethyl)-2,4-dimethyl- is C9H17Cl, reflecting its composition of nine carbon atoms, eighteen hydrogen atoms, and one chlorine atom. The presence of a chloromethyl group at the fifth carbon position and dimethyl substituents at the second and fourth positions imparts distinct chemical properties that make it a subject of interest for researchers aiming to develop novel synthetic pathways and functional materials.
In recent years, the study of such branched alkanes with functional groups has seen remarkable advancements, particularly in the context of polymer chemistry and drug development. The chloromethyl group, in particular, serves as a versatile handle for further functionalization, enabling the synthesis of more complex molecules. This characteristic has made Heptane, 5-(chloromethyl)-2,4-dimethyl- a valuable intermediate in the preparation of various derivatives that exhibit enhanced reactivity and utility.
One of the most compelling areas of research involving Heptane, 5-(chloromethyl)-2,4-dimethyl- is its role in polymer synthesis. Researchers have been exploring its potential as a monomer or monomer precursor in the creation of novel polymers with tailored properties. The ability to introduce chlorine atoms into polymer backbones can lead to materials with improved thermal stability and chemical resistance. Additionally, the chloromethyl group can participate in reactions such as etherification or nucleophilic substitution, allowing for the design of polymers with specific functionalities.
The pharmaceutical industry has also shown keen interest in Heptane, 5-(chloromethyl)-2,4-dimethyl-, primarily due to its structural similarity to certain bioactive molecules. By leveraging its reactive sites, chemists can design analogs that may exhibit desirable pharmacological effects. For instance, derivatives of this compound have been investigated for their potential as intermediates in the synthesis of antiviral and anti-inflammatory agents. The dimethyl groups at the second and fourth positions contribute to steric hindrance, which can be strategically employed to modulate binding affinities and selectivity in drug design.
In addition to its applications in polymer and pharmaceutical chemistry, Heptane, 5-(chloromethyl)-2,4-dimethyl- has found utility in material science research. The compound's unique combustion properties make it a candidate for studying energy-efficient fuel additives. By incorporating it into fuel mixtures, researchers aim to improve combustion efficiency and reduce emissions. Furthermore, its stability under various conditions makes it suitable for use as a reference standard in analytical chemistry.
The synthesis of Heptane, 5-(chloromethyl)-2,4-dimethyl- presents an interesting challenge due to the need for precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been developed to address these challenges. For example, catalytic processes have been employed to facilitate the introduction of the chloromethyl group while minimizing side reactions. These efforts have led to more efficient synthetic routes that are scalable for industrial applications.
The safety profile of Heptane, 5-(chloromethyl)-2,4-dimethyl- is another critical aspect that has been thoroughly evaluated by researchers. While it is important to handle any chemical compound with appropriate precautions due to potential health hazards associated with exposure, this compound has demonstrated reasonable stability under standard laboratory conditions. Proper storage and handling protocols have been established to ensure safe usage in research settings.
The environmental impact of using Heptane, 5-(chloromethyl)-2,4-dimethyl- has also been a point of consideration. Efforts are ongoing to develop greener synthetic methods that minimize waste generation and reduce reliance on hazardous reagents. Researchers are exploring biocatalytic approaches and solvent-free reactions as alternatives to traditional synthetic pathways. These initiatives align with broader efforts in sustainable chemistry to promote environmentally friendly practices.
In conclusion,,4-dimethyl, CAS No.1871713-27-7, remains a key compoundin modern chemical research with diverse applications ranging from polymer chemistry to pharmaceutical development. Its unique structural features offer numerous opportunities for innovation and discoverywhile also presenting challenges that drive advancements in synthetic methodologies. As research continuesto uncover new possibilities for this compound,its significance is likely to grow further.
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